2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYAUZDIEAVLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Phosphoryl Chloride (POCl3) Activation
Phosphoryl chloride is employed to activate bicyclic lactams to form reactive intermediates that can undergo nucleophilic substitution by cyclopropyl-imidazole:
- Treatment of bicyclic lactams with POCl3 in DCE at 100 °C for 1 to 3 hours.
- Subsequent addition of 4-cyclopropyl-1H-imidazole and pyridine.
- Heating under reflux or elevated temperature for 1 to 4.5 hours.
- The reaction mixture is then worked up as described above.
This two-step activation and substitution process is efficient for constructing the fused bicyclic system with the cyclopropyl substituent.
Catalytic Coupling Approaches
While specific catalytic systems for this exact compound are less documented, related fused imidazo derivatives often employ palladium-catalyzed cross-coupling reactions:
- Catalysts such as palladium(II) acetate with triphenylphosphine or bis(diphenylphosphino)ferrocene ligands.
- Bases such as cesium carbonate or sodium carbonate.
- Solvents including 1,4-dioxane, dimethylformamide, or 1,2-dimethoxyethane.
- Copper(I) salts like copper(I) iodide can be added to facilitate coupling.
- Reaction temperatures range from room temperature to reflux.
These conditions facilitate C-N bond formation necessary for constructing imidazo fused rings and introducing substituents.
Purification and Characterization
- Purification is typically achieved by flash chromatography on silica gel using gradients of hexane/ethyl acetate or dichloromethane/methanol.
- Supercritical fluid chromatography (SFC) with CO2/methanol mixtures is also used for fine purification.
- Characterization includes UPLC-MS to confirm molecular weight (e.g., M+H+ around 386-400 for related derivatives), and ^1H NMR spectroscopy to verify chemical shifts corresponding to cyclopropyl and methyl groups.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Activation of bicyclic lactam | POCl3 in DCE, 100 °C, 1-3 h | Formation of reactive intermediate |
| 2 | Nucleophilic substitution | 4-cyclopropyl-1H-imidazole, pyridine, 100-110 °C, 1-4.5 h | Cyclopropyl-imidazole coupling |
| 3 | Catalytic coupling (optional) | Pd(II) acetate + ligands, Cs2CO3 base, DMF or dioxane, CuI additive | C-N bond formation for ring closure |
| 4 | Purification | Flash chromatography or SFC | Pure target compound isolated |
Chemical Reactions Analysis
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Radical Reactions: These reactions involve the formation of radicals and can be catalyzed by transition metals or through photocatalysis.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structures to 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antiviral properties. For instance, research targeting the influenza A virus has focused on disrupting the RNA-dependent RNA polymerase (RdRP) complex. Compounds that share functional groups with our target compound have shown promise in inhibiting viral replication by interfering with protein-protein interactions within the viral polymerase complex .
Anticancer Research
There is growing interest in the anticancer potential of imidazo[1,2-a]pyridine derivatives. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives of imidazopyridines have been tested against human cancer cells such as breast and colon cancer, showing significant cytotoxic effects . The design of molecular hybrids incorporating imidazopyridine frameworks has led to the development of novel anticancer agents.
Neurological Applications
Compounds similar to 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are being investigated for their neuroprotective properties. Research has suggested that these compounds may modulate pathways involved in neurodegenerative diseases and pain management. Their ability to interact with neurotransmitter systems makes them candidates for treating conditions such as neuropathy and inflammation .
Case Study 1: Antiviral Compound Development
A study published in Pharmaceuticals explored a series of compounds designed to inhibit the PA-PB1 interface of the influenza virus polymerase. Among these compounds, several derivatives exhibited potent antiviral activity through molecular docking studies and in vitro assays. The findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance binding affinity and antiviral efficacy .
Case Study 2: Anticancer Efficacy
In a comprehensive study on the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, researchers synthesized various imidazopyridine-based compounds and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that specific modifications to the imidazopyridine scaffold significantly improved their anticancer activity, highlighting the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly those with substitutions at positions 2 and 5, highlight how functional groups alter molecular properties. Below is a detailed comparison with two carboxylic acid derivatives from the evidence:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Implications
Lipophilicity and Solubility :
- The target compound lacks polar functional groups (e.g., -COOH), resulting in higher lipophilicity (logP estimated >2) compared to the carboxylic acid derivatives (logP ~0.5–1.5 due to -COOH). This reduces aqueous solubility but improves membrane permeability .
- The carboxylic acid analogs exhibit higher solubility in polar solvents, making them suitable for formulations requiring hydrophilic interactions .
The carboxylic acid in and allows for hydrogen bonding, which may improve target binding affinity but reduce blood-brain barrier penetration .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (162.2 vs. 166.18–180.2) aligns with Lipinski’s "Rule of Five," suggesting favorable oral bioavailability compared to the heavier carboxylic acid derivatives .
Biological Activity
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its unique bicyclic structure, characterized by the presence of a cyclopropyl group and a methyl group, contributes to its intriguing biological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is , with a molecular weight of 176.26 g/mol. The compound's structure can be represented as follows:
The biological activity of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to bind to various receptors and enzymes, modulating their activities. This modulation can lead to significant biological effects in different contexts.
Neuropharmacological Effects
Research indicates that compounds similar to 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit neuropharmacological properties. For instance, studies have demonstrated that imidazo[1,2-a]pyridines can act as allosteric modulators of the GABA(A) receptor. These compounds show functional selectivity at different receptor subtypes which suggests potential therapeutic applications in treating anxiety and other neurological disorders .
Antitumor Activity
Recent investigations into the antitumor potential of imidazo[1,2-a]pyridine derivatives have highlighted their efficacy against glioblastoma cells. Compounds with structural similarities have shown promising IC50 values indicating their capability to inhibit tumor cell viability effectively . The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways.
Enzyme Inhibition
Another area of interest is the inhibition of adenosine deaminase (ADA), an enzyme involved in purine metabolism. Compounds that inhibit ADA have been studied for their potential in treating cardiovascular diseases and other conditions associated with ADA overactivity . The inhibition mechanism generally leads to increased levels of adenosine, which has various physiological effects including anti-inflammatory properties.
Comparative Analysis
To understand the unique features of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine relative to similar compounds, a comparison table is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Structure | GABA(A) receptor modulation; potential antitumor activity |
| 5H-imidazo[1,2-a]pyridin-6-amine | Similar core without cyclopropyl | Less selective for GABA(A) receptor subtypes |
| 7-Methylimidazo[1,2-a]pyridine | Lacks cyclopropyl group | Known carcinogen; less therapeutic focus |
Case Studies
Case Study 1: A study evaluated the neuropharmacological effects of various imidazo[1,2-a]pyridine derivatives in rodent models. The results indicated that certain derivatives exhibited anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .
Case Study 2: Another investigation focused on the antitumor efficacy of a series of tetrahydroimidazo derivatives against glioblastoma cell lines. The results showed that modifications in the structure significantly influenced cytotoxicity and selectivity towards tumor cells .
Q & A
Q. What are common synthetic routes for 2-cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?
Synthetic approaches often involve cyclocondensation or multicomponent reactions. For example:
- One-pot two-step reactions : Combining substituted amines or ketones with electrophilic reagents (e.g., phenacyl bromides) under controlled conditions to form the tetrahydroimidazo[1,2-a]pyridine core .
- Catalyst-free Aza-Diels-Alder reactions : Reacting 2-vinyl-4,5-dihydroimidazoles with benzylidenemalononitrile derivatives to yield substituted tetrahydroimidazo[1,2-a]pyridines. This method avoids transition metals, simplifying purification .
- Iodine-catalyzed cyclization : Elemental iodine can catalyze the formation of imidazo[1,2-a]pyridine derivatives from phenoxyacetophenone precursors, enabling regioselective substitutions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR provide detailed structural elucidation, such as distinguishing cyclopropyl protons (δ 0.5–2.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3300–3500 cm, C=O at 1650–1750 cm) .
- Mass spectrometry (HRMS) : Validates molecular weight and purity, with deviations <5 ppm confirming synthesis accuracy .
Q. What pharmacological activities are associated with this scaffold?
The imidazo[1,2-a]pyridine core exhibits:
- Anticancer activity : Derivatives inhibit tumor cell growth (e.g., HepG2, MCF-7) via kinase modulation or apoptosis induction .
- Antimicrobial properties : Structural analogs show efficacy against tuberculosis and bacterial pathogens .
- Neuroimaging applications : Radiolabeled derivatives (e.g., -IMPY) target amyloid plaques in Alzheimer’s disease .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation steps .
- Temperature control : Maintaining 80–100°C during Aza-Diels-Alder reactions improves regioselectivity and reduces side products .
- Catalyst screening : Transition-metal-free conditions (e.g., iodine catalysis) minimize contamination and simplify purification .
Q. How do substituent positions influence biological activity?
- Electron-withdrawing groups (NO, CN) : At position 2 or 4, they enhance anticancer activity by increasing electrophilicity and target binding .
- Fluoro substituents : A 2-fluoro group significantly boosts insecticidal activity (e.g., against Aphis craccivora) by improving membrane penetration .
- Amino groups : Position 3 substitutions (e.g., NH) in imidazo[1,2-a]pyridines improve solubility and pharmacokinetic profiles .
Q. How should researchers address contradictions in pharmacological data?
- Structural validation : Confirm compound identity via HRMS and X-ray crystallography to rule out isomerism or impurities .
- Assay standardization : Compare IC values across cell lines (e.g., Hep-2 vs. A375) under consistent conditions (e.g., 48-h exposure) .
- Mechanistic studies : Use kinase assays or molecular docking to clarify target specificity when activity varies between analogs .
Q. What role does polymorphism play in functional properties?
- Luminescence tuning : Polymorphs of cyano-substituted derivatives exhibit yellow, orange, or red emission based on crystal packing and intermolecular interactions. This is critical for optoelectronic applications .
- Bioavailability : Amorphous vs. crystalline forms may alter solubility and dissolution rates, impacting in vivo efficacy .
Q. Can this scaffold be applied to in vivo imaging?
Yes. Radiolabeled derivatives like -IMPY bind amyloid-beta plaques in the brain, enabling PET/SPECT imaging for Alzheimer’s diagnosis. Key considerations include:
Q. What advanced functionalization strategies exist for this scaffold?
- Radical reactions : Transition-metal-catalyzed C-H activation introduces aryl/alkyl groups at position 3 or 7 .
- Photocatalysis : Visible-light-mediated cross-couplings enable regioselective modifications under mild conditions .
- Suzuki-Miyaura coupling : Attach boronic acids to the pyridine ring for diversity-oriented synthesis .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Pharmacophore mapping : Identify critical substituents (e.g., cyclopropyl for rigidity, methyl for metabolic stability) using QSAR models .
- Electron density analysis : DFT calculations predict reactive sites (e.g., electron-deficient positions for nucleophilic attack) .
- Bioisosteric replacements : Compare imidazo[1,2-a]pyridine with pyrazine or pyrimidine analogs to optimize potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
